ブロモメチリデンシクロプロパン

概要

説明

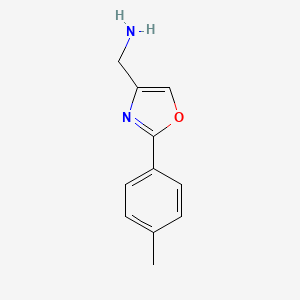

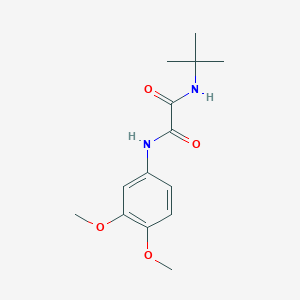

(Bromomethylidene)cyclopropane is a chemical compound with the CAS Number: 33745-37-8. It has a molecular weight of 132.99 . It is stored at a temperature of 4°C and has a purity of 95%. It is in liquid form .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

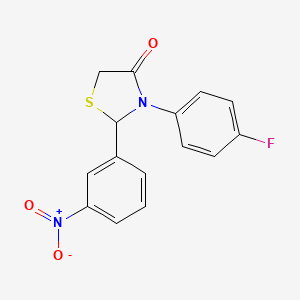

The molecular structure of (Bromomethylidene)cyclopropane is characterized by the Inchi Code: 1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 . Cyclopropane is a three-membered carbocycle . The strain in the CC bonds of cyclopropane is sometimes referred to as banana bonds .Chemical Reactions Analysis

The (bromomethylidene)chromium(III) species are proposed to react spontaneously with alkenes to give the corresponding bromocyclopropanes .Physical and Chemical Properties Analysis

(Bromomethylidene)cyclopropane is a liquid at room temperature . It is stored at a temperature of 4°C .科学的研究の応用

有機触媒

ブロモメチリデンシクロプロパン: とその誘導体は、有機触媒において貴重な合成子として認識されています。 これらは、相間移動触媒(PTC)、ブレンステッド塩基触媒、水素結合ドナー触媒、求核性カルベン触媒、および電気光触媒を含むさまざまな有機変換において触媒として機能します .

シクロプロパンの合成

シクロプロパンは、有機合成、医薬品化学、および材料科学において重要ですブロモメチリデンシクロプロパンは、位置選択的、ジアステレオ選択的、およびエナンチオ選択的な反応を通してシクロプロパンを合成するために使用され、汎用性の高いビルディングブロックとなっています .

クロム触媒によるシクロプロパン化

この化合物は、アルケンのクロム触媒によるシクロプロパン化において重要な役割を果たします。ブロモメチリデンクロム(III)種の生成に関与しており、これはアルケンと反応してブロモシクロプロパンを生成します。 このプロセスは、アリルエーテル、アリルエステル、末端アルケン、環状アルケンなどのさまざまなオレフィン系基質に適用されます .

医薬品化学

医薬品化学において、ブロモメチリデンシクロプロパンは、炭素環およびヘテロ環を構築するために使用されます。 これらの構造は、多くの場合、医薬品および生物活性化合物に見られ、創薬および開発におけるその重要性を強調しています .

材料科学

ブロモメチリデンシクロプロパンの反応性により、新しい材料の開発に向けた候補となっています。 ポリマーやその他の材料への組み込みにより、さまざまな業界における新規な特性と用途につながる可能性があります .

生物活性化合物

ブロモメチリデンシクロプロパン: は、生物活性化合物にも共通の構造モチーフです。 これらの化合物の合成への組み込みにより、新しい生物活性と治療の可能性を探求することができます .

Safety and Hazards

将来の方向性

The (bromomethylidene)chromium(III) species are proposed to react spontaneously with alkenes to give the corresponding bromocyclopropanes. This catalytic cyclopropanation was applied to various olefinic substrates, such as allyl ethers, allyl esters, terminal alkenes, and cyclic alkenes . This suggests potential future directions in the application of (Bromomethylidene)cyclopropane in various chemical reactions.

Relevant Papers The ultimate goal in a paper was developed for the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . Another paper discusses the chromium-catalyzed cyclopropanation of alkenes with bromoform .

作用機序

Target of Action

(Bromomethylidene)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity .

Mode of Action

The compound interacts with its targets through a process known as cyclopropanation . In this process, (bromomethylidene)cyclopropane, under the influence of a chromium catalyst and an organosilicon reductant, transforms into a (bromomethylidene)chromium(III) species . This species then reacts spontaneously with alkenes to form bromocyclopropanes .

Biochemical Pathways

The cyclopropanation process affects the biochemical pathways of alkenes. Cyclopropane, the product of this reaction, is a common structural motif in pharmaceutical and biologically active compounds . The reaction can be grouped into two major pathways according to whether it involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The cyclopropane fragment, which is a product of the compound’s interaction with alkenes, is known to increase the metabolic stability of target structures . This suggests that (Bromomethylidene)cyclopropane may have significant effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds it interacts with.

Result of Action

The primary result of the action of (Bromomethylidene)cyclopropane is the formation of bromocyclopropanes . These are compounds that contain a three-membered ring of carbon atoms, one of which is also bonded to a bromine atom . Bromocyclopropanes are valuable in various chemical reactions and are used in the synthesis of a wide range of chemical compounds .

Action Environment

The action of (Bromomethylidene)cyclopropane is influenced by several environmental factors. The presence of a chromium catalyst and an organosilicon reductant is crucial for the compound’s cyclopropanation activity . Additionally, the type of alkene substrate can also influence the efficacy and stability of the reaction .

特性

IUPAC Name |

bromomethylidenecyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQBRMXHCQFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541407 | |

| Record name | (Bromomethylidene)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-37-8 | |

| Record name | (Bromomethylene)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bromomethylidene)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6,8-Trimethyl-15-nitro-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655180.png)

![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)

![Furo[3,2-c]pyridine-4(5H)-thione](/img/structure/B1655186.png)

![3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B1655195.png)